Morin

Beschreibung

This compound has been reported in Maclura pomifera, Petasites formosanus, and other organisms with data available.

a light yellowish pigment found in the wood of old fustic (Chlorophora tinctoria)

Structure

3D Structure

Eigenschaften

IUPAC Name |

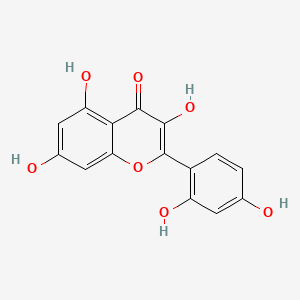

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOLAZRVSSWPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022398 | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid | |

| Record name | Morin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-16-0, 654055-01-3 | |

| Record name | Morin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | morin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4',5,7-pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NFQ3F76WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 - 304 °C | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Morin Flavonoid for Drug Development Applications

Introduction

Morin (3,5,7,2',4'-pentahydroxyflavone) is a prominent member of the flavonol subclass of flavonoids, naturally occurring in a variety of plants, including members of the Moraceae family like Osage orange (Maclura pomifera) and Old Fustic (Maclura tinctoria), as well as in common guava (Psidium guajava).[1][2][3] With a rich pharmacological profile that includes antioxidant, anti-inflammatory, and anti-cancer activities, this compound is a compound of significant interest for therapeutic development.[4][5] However, its progression from a promising natural product to a viable clinical agent is fundamentally constrained by its physicochemical properties. Poor aqueous solubility and limited stability are significant hurdles that directly impact its bioavailability and, consequently, its therapeutic efficacy.[6][7]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It explains the causality behind these properties, offers field-proven protocols for their characterization, and synthesizes this knowledge to inform rational drug formulation and delivery strategies. Understanding these fundamental characteristics is the critical first step in unlocking the full therapeutic potential of this potent flavonoid.

Chemical Identity and Structure

The behavior of this compound in any system is dictated by its molecular architecture. Its pentahydroxyflavone structure is the foundation of its chemical reactivity, solubility, and spectroscopic signature.

The key features of this compound's structure are the five hydroxyl (-OH) groups distributed across its A and B rings and the C-ring flavonol backbone. The catechol-like arrangement on the B-ring (at the 2' and 4' positions) is distinct from its more common isomer, quercetin (3' and 4' positions), and is a primary driver of its unique properties, including its antioxidant capacity and metal-chelating abilities.[9] These hydroxyl groups are also the sites of deprotonation, making this compound's properties highly sensitive to pH.

Solubility Profile: A Critical Barrier

A compound's ability to dissolve in a solvent system is paramount for its absorption and distribution in vivo. This compound is characterized by poor aqueous solubility, a factor that severely limits its oral bioavailability.[1][6]

The low water solubility stems from the molecule's relatively rigid, planar, and hydrophobic polycyclic backbone, which is not sufficiently offset by the five hydrophilic hydroxyl groups. However, its solubility is markedly improved in polar organic solvents and alkaline aqueous solutions.[10][11]

| Solvent | Reported Solubility | Reference |

| Water (pH 7.0, 20-25°C) | 0.25–0.4 mg/mL (~28.7 µg/mL) | [1][10] |

| 0.1 N HCl (pH 1.2) | ~32.7 µg/mL | [1] |

| Phosphate Buffer (pH 7.4) | ~54.9 µg/mL | [1] |

| Tris Buffer (pH 9.0) | ~505.9 µg/mL | [1] |

| Ethanol | Up to 2 mg/mL | [10] |

| Methanol | Soluble (50 mg/mL) | [11] |

| DMSO | Up to 64 mg/mL | [10] |

| Chloroform | Insoluble | [10] |

Causality Insight: The dramatic increase in solubility at pH 9.0 is a direct consequence of the deprotonation of this compound's acidic hydroxyl groups.[1] The formation of the anionic phenolate species enhances interaction with polar water molecules, thereby increasing solubility. This pH-dependent solubility is a critical factor for drug delivery, as the compound will experience a wide pH gradient during its transit through the gastrointestinal tract.

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound, a crucial parameter for pre-formulation studies.[12][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered and analyzed to determine the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound hydrate (e.g., 5-10 mg) to a series of amber glass vials containing a precise volume (e.g., 5 mL) of the desired solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl).

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a minimum of 24-48 hours. Scientist's Note: Visual confirmation of excess solid this compound at the end of the equilibration period is essential to ensure a saturated solution was achieved.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 12 hours to let undissolved particles settle.[13] Carefully withdraw an aliquot from the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles. Causality Check: This step is critical. Failure to remove microscopic solids will lead to a gross overestimation of solubility.

-

Quantification (HPLC-UV):

-

Dilute the filtered sample with a suitable mobile phase or solvent (e.g., methanol) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated RP-HPLC method (e.g., C18 column, mobile phase of acetonitrile and acidified water).[1][12]

-

Determine the concentration of this compound in the diluted sample from the calibration curve and back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Stability Characteristics: A Matter of Integrity

The chemical stability of an active pharmaceutical ingredient (API) is non-negotiable. This compound's stability is significantly influenced by pH, temperature, and exposure to light, with degradation primarily occurring through oxidation.[1][14]

-

pH Stability: this compound is relatively stable in acidic and neutral aqueous solutions but degrades rapidly in basic conditions (pH > 8).[10] At pH 9.0, nearly 94% of this compound can degrade within 96 hours at room temperature.[14] This degradation in alkaline solutions is often accompanied by a color change from yellow to brown, indicating oxidative decomposition.[11]

-

Photostability: this compound is sensitive to light.[1][14] Studies have shown that exposure to light accelerates degradation compared to storage in the dark, especially at lower temperatures where molecular clustering might occur.[14] Solutions should always be prepared fresh and protected from light using amber vials or foil wrapping.

-

Thermal Stability: While the solid form is stable at room temperature, this compound in solution can be susceptible to thermal degradation, particularly under harsh conditions like high heat in strongly basic or acidic solutions.[15]

Causality Insight: The instability at high pH is due to the deprotonation of the hydroxyl groups, particularly the catechol-like moiety on the B-ring. The resulting electron-rich phenolate anions are highly susceptible to autoxidation, leading to the formation of o-quinones and subsequent polymerization or degradation products.[10]

This workflow outlines a systematic approach to evaluating the stability of this compound under various stress conditions, a process mandated by regulatory agencies for drug development.

References

- 1. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Bioflavonoid Properties, Uses and Benefits | Orsatec [orsachem.com]

- 3. This compound (flavonol) - Wikipedia [en.wikipedia.org]

- 4. jddtonline.info [jddtonline.info]

- 5. jddtonline.info [jddtonline.info]

- 6. Mechanisms of poor oral bioavailability of flavonoid this compound in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C15H10O7 | CID 5281670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. docta.ucm.es [docta.ucm.es]

The Flavonol Morin: A Technical Guide to Its Natural Plant Sources, Biosynthesis, and Isolation

Abstract

Morin (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, that has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, and neuroprotective agent. For researchers and drug development professionals, understanding the primary natural sources and the methodologies for its efficient extraction and purification are critical first steps in harnessing its therapeutic potential. This technical guide provides an in-depth overview of the principal plant sources of this compound, details its biosynthetic pathway, and presents validated, step-by-step protocols for its extraction, isolation, and quantification.

Introduction: The Scientific Merit of this compound

This compound is a yellow pigment first isolated from plants belonging to the Moraceae family.[1] Its distinctive chemical structure, featuring five hydroxyl groups on the flavonoid backbone, is responsible for its potent biological activities. These activities stem from its ability to scavenge free radicals, chelate metal ions, and modulate key cellular signaling pathways involved in inflammation and cell proliferation.[2] As the demand for novel, plant-derived therapeutic agents grows, this compound represents a promising lead compound for further investigation and development. This guide serves as a foundational resource for scientific professionals embarking on research involving this versatile flavonol.

Primary Phytochemical Reservoirs of this compound

This compound is widely distributed in the plant kingdom, but its concentration varies significantly between species and even between different parts of the same plant. The most commercially and scientifically relevant sources belong predominantly to the Moraceae (Mulberry) family .

The Moraceae Family: A Premier Source

Plants within the Moraceae family are the most renowned sources of this compound.

-

Maclura pomifera (Osage Orange): The fruit of the Osage orange tree is a particularly rich source of isoflavones and contains this compound.[3]

-

Maclura tinctoria (Old Fustic or Dyer's Mulberry): Historically used to create a yellow dye, the heartwood of M. tinctoria contains a high concentration of this compound.[4]

-

Morus Species (Mulberry): Various parts of the mulberry tree, including the fruits, leaves, and branches of species like Morus alba (White Mulberry) and Morus nigra (Black Mulberry), are known to contain this compound.[5][6] Freeze-dried powder of Morus alba fruits has been quantified to contain approximately 0.16 mg/g of this compound.[7]

-

Maclura cochinchinensis (Chinese Mulberry): The heartwood of this species has been found to contain significant amounts of this compound, with concentrations ranging from 1.53% to 2.73% by dry weight.

Other Notable Plant Sources

Beyond the Moraceae family, other plants have been identified as valuable sources of this compound.

-

Psidium guajava (Guava): The leaves of the common guava are a well-documented source of this compound and its glycosides.[8][9][10] While direct quantification in mg/g can vary, HPLC methods have been established for its detection and analysis in leaf extracts.[8]

Comparative Overview of this compound Content

The following table summarizes the known concentrations of this compound in various plant sources, providing a comparative basis for selecting raw materials for extraction.

| Plant Species | Plant Part | This compound Content (% w/w or mg/g) | Reference(s) |

| Maclura cochinchinensis | Heartwood | 1.53% - 2.73% w/w | |

| Morus alba | Fruit (freeze-dried powder) | 0.16 mg/g | [5][7] |

| Maclura pomifera | Fruit | Present; a major isoflavone source | [3] |

| Psidium guajava | Leaves | Present; detected by HPLC | [8][9] |

| Maclura tinctoria | Heartwood | High concentration (historical dye source) | [4] |

The Biochemical Blueprint: Biosynthesis of this compound

This compound, like all flavonoids, is synthesized via the phenylpropanoid pathway, a central route in plant secondary metabolism. Understanding this pathway provides insight into the regulation of this compound accumulation in plants.

The biosynthesis begins with the amino acid L-phenylalanine . A series of enzymatic reactions converts L-phenylalanine into p-Coumaroyl-CoA . The first committed step in flavonoid synthesis is catalyzed by Chalcone Synthase (CHS) , which condenses one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone .

This chalcone is then isomerized by Chalcone Isomerase (CHI) to form the central flavanone intermediate, naringenin . From naringenin, a series of hydroxylation and oxidation reactions, catalyzed by enzymes such as Flavanone 3-hydroxylase (F3H) and Flavonol Synthase (FLS) , lead to the formation of various flavonols, including this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodresearchjournal.com [foodresearchjournal.com]

- 6. Effects of Mulberry Fruit (Morus alba L.) Consumption on Health Outcomes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phcog.com [phcog.com]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Morin: A Guide to its In Vivo Bioavailability and Metabolism

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

Morin (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring bioflavonoid found in the Moraceae family, has garnered significant scientific interest for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3][4]. Despite its promising therapeutic profile demonstrated in numerous preclinical studies, its transition to clinical application is significantly hampered by poor oral bioavailability[5][6][7][8]. This guide provides a comprehensive technical overview of the critical factors governing the bioavailability and metabolic fate of this compound in vivo. We will delve into the physicochemical and biopharmaceutical barriers to its absorption, explore its complex metabolic pathways, and present validated experimental workflows for its accurate pharmacokinetic assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and overcome the challenges associated with this compound's delivery and efficacy.

The Pharmacokinetic Profile of this compound: A Tale of Low Bioavailability

The therapeutic efficacy of an orally administered agent is fundamentally dependent on its ability to reach systemic circulation in a sufficient concentration. This compound, unfortunately, exhibits extremely low and variable oral bioavailability, a factor that must be addressed for its successful development.

Absorption: The Primary Hurdle

Studies in rat models have consistently reported a very low absolute oral bioavailability for this compound, with values as low as 0.4% to 0.45%[5][6][7]. This poor absorption is a multifactorial problem rooted in both its inherent physicochemical properties and its interaction with biological systems.

-

Physicochemical Barriers : this compound's low aqueous solubility is a primary rate-limiting step in its dissolution within the gastrointestinal (GI) tract, which is a prerequisite for absorption[5][7][9].

-

Biopharmaceutical Barriers : Beyond solubility, this compound faces significant challenges at the intestinal wall.

-

Low Membrane Permeability : In vitro studies using Caco-2 cell monolayers, a standard model for intestinal absorption, have confirmed this compound's low intrinsic membrane permeability[5][7].

-

P-glycoprotein (P-gp) Efflux : this compound is a substrate for the efflux transporter P-glycoprotein (P-gp), an ATP-dependent pump that actively transports xenobiotics from inside the enterocytes back into the GI lumen, effectively reducing its net absorption[10][11][12][13]. Inhibition of P-gp with agents like cyclosporine A has been shown to increase this compound's absorptive permeability, confirming the significant role of this transporter[10][13].

-

Intestinal First-Pass Metabolism : Even before reaching systemic circulation, this compound undergoes extensive metabolism within the intestinal wall. Studies comparing intraportal versus intraduodenal administration in rats revealed that intestinal first-pass metabolism is a major contributor to its poor oral absorption[5][7].

-

Distribution

Once absorbed, this compound and its metabolites are distributed throughout the body. Co-administration of this compound with the immunosuppressant drug cyclosporin in mice showed that this compound could significantly decrease cyclosporin concentrations in the blood, liver, kidney, and spleen, indicating that this compound itself distributes to these tissues[14]. Further research is required to fully elucidate the tissue-specific distribution kinetics of this compound and its various metabolites.

Metabolism: Extensive Biotransformation

Like many flavonoids, this compound is extensively metabolized by Phase I and Phase II enzymes, primarily in the intestine and liver. This biotransformation is a critical determinant of its pharmacokinetic profile and biological activity.

-

Phase II Conjugation : The predominant metabolic pathway for this compound is conjugation. After oral administration in rats, this compound is found in the bloodstream as both the parent compound and, more significantly, as glucuronidated and sulfated metabolites[15][16]. At lower doses (e.g., 25 mg/kg), these conjugated metabolites are the predominant forms in circulation, whereas at higher doses (e.g., 50 mg/kg), the parent form becomes more dominant, suggesting a saturation of the conjugation metabolism pathways[15][16]. This dose-dependent shift indicates non-linear pharmacokinetics for this compound[15][16].

-

Role of Gut Microbiota : The gut microbiome plays a crucial role in the metabolism of polyphenols[17][18][19][20][21]. Intestinal bacteria can break down complex flavonoids into smaller, more readily absorbable phenolic compounds, which can then enter systemic circulation and exert biological effects. The specific role of the gut microbiota in this compound's metabolism is an active area of research that could explain inter-individual variability in response.

The overall process from oral ingestion to systemic circulation and metabolism is a complex interplay of factors that drastically reduce the amount of active, unconjugated this compound.

Excretion

The elimination of this compound and its metabolites primarily occurs via renal and biliary pathways. Studies in hyperuricemic mice have shown that this compound treatment can increase the urinary excretion of uric acid by modulating renal organic ion transporters, such as decreasing the expression of reabsorptive transporters (mURAT1, mGLUT9) and increasing the secretory transporter (mOAT1)[22][23]. This suggests that this compound and its metabolites are actively handled by renal transporters during excretion.

Pharmacokinetic Parameters & Formulation Impact

The challenges of this compound's low bioavailability have spurred research into advanced formulation strategies designed to enhance its absorption. These efforts provide valuable insight into the mechanisms limiting its uptake.

| Parameter | This compound Suspension | This compound-Loaded Mixed Micelles | Key Finding | Reference |

| Absolute Bioavailability | 0.4% | 11.2% | ~28-fold increase with formulation. | [10] |

| Mechanism of Enhancement | N/A | Increased intestinal permeation via P-gp inhibition and enhanced paracellular transport. | Formulation overcomes key absorption barriers. | [6][10][13] |

| Cmax (50 mg/kg, oral, rats) | 84.9 µM | - | Demonstrates rapid absorption but subject to extensive first-pass effect. | [15] |

| Pharmacokinetics | Non-linear | - | Conjugated metabolism becomes saturated at higher doses. | [15][16] |

These data clearly demonstrate that overcoming the dual challenges of poor solubility and P-gp-mediated efflux can dramatically improve this compound's systemic exposure. Strategies such as mixed micelles[6][10][13], phospholipid complexes[11][12], and nanosuspensions[8] have all shown promise in preclinical models by enhancing solubility and modulating intestinal transport mechanisms.

Methodologies for In Vivo Assessment

To accurately characterize the bioavailability and metabolism of this compound, robust and validated experimental protocols are essential.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a standard approach to determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.

Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of this compound in a rat model.

Materials:

-

Male Sprague-Dawley rats (250-300g) with cannulated jugular veins.

-

This compound compound.

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Vehicle for intravenous administration (e.g., saline with 10% DMSO and 10% Solutol HS 15).

-

Heparinized syringes for blood collection.

-

Microcentrifuge tubes.

-

Analytical equipment (HPLC or LC-MS/MS).

Methodology:

-

Animal Acclimatization & Fasting: Acclimatize cannulated rats for at least 24 hours. Fast animals overnight (12-18 hours) before dosing, with free access to water.

-

Group Allocation: Divide rats into two groups (n=5 per group):

-

Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

-

Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg).

-

-

Dosing:

-

IV Group: Administer the this compound solution as a bolus injection via the jugular vein cannula.

-

PO Group: Administer the this compound suspension via oral gavage.

-

-

Blood Sampling: Collect blood samples (~150 µL) from the jugular vein cannula at predetermined time points.

-

IV Group: Pre-dose, 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

PO Group: Pre-dose, 15, 30, 60, 90, 120, 240, 480, and 720 minutes post-dose.

-

-

Sample Processing:

-

Immediately transfer blood into heparinized microcentrifuge tubes.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate plasma.

-

Transfer the plasma supernatant to a new tube and store at -80°C until analysis.

-

-

Bioanalysis: Quantify the concentration of this compound (and its major metabolites, if standards are available) in plasma samples using a validated HPLC or LC-MS/MS method[24][25][26].

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Causality and Self-Validation: This dual-route, cannulated model is a self-validating system. The IV administration data provides the benchmark for 100% bioavailability, against which the oral data is compared. This design directly accounts for systemic clearance, isolating the effects of absorption and first-pass metabolism on the oral bioavailability calculation.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

Objective: To develop a sensitive and specific method for quantifying this compound in rat plasma.

Methodology:

-

Standard Preparation: Prepare stock solutions of this compound and an appropriate internal standard (IS) (e.g., quercetin) in methanol. Serially dilute to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples in blank plasma.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound (e.g., m/z 301 -> 151) and the IS.

-

-

Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Conclusion and Future Directions

The in vivo bioavailability and metabolism of this compound are characterized by poor aqueous solubility, low intestinal permeability, significant P-gp mediated efflux, and extensive first-pass metabolism. These factors collectively result in very low systemic exposure after oral administration, presenting a major obstacle to its clinical development. However, this challenge is not insurmountable.

The research clearly indicates that advanced formulation strategies targeting these specific barriers can dramatically enhance this compound's bioavailability[27][28][29][30]. The development of nanocarriers, lipid-based systems, and co-administration with P-gp inhibitors are promising avenues. Future research should focus on:

-

Developing and optimizing oral formulations that can bypass or saturate first-pass metabolism.

-

Elucidating the specific role of gut microbial metabolites in the overall therapeutic activity of this compound.

-

Conducting well-designed pharmacokinetic-pharmacodynamic (PK/PD) studies to correlate plasma concentrations of this compound and its metabolites with in vivo efficacy.

By systematically addressing these pharmacokinetic hurdles, the scientific community can move closer to unlocking the full therapeutic potential of this promising natural compound.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. This compound, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrate: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Promising Natural Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of poor oral bioavailability of flavonoid this compound in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amorphous nano this compound outperforms native molecule in anticancer activity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced Oral Bioavailability of this compound Administered in Mixed Micelle Formulation with PluronicF127 and Tween80 in Rats [jstage.jst.go.jp]

- 10. Enhanced oral bioavailability of this compound administered in mixed micelle formulation with PluronicF127 and Tween80 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of enhanced oral absorption of this compound by phospholipid complex based self-nanoemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Pharmacokinetic and pharmacodynamic interactions of this compound and cyclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. emetabolic.com [emetabolic.com]

- 19. academic.oup.com [academic.oup.com]

- 20. The role of the gut microbiota in metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of the gut microbiota in human nutrition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound improves urate excretion and kidney function through regulation of renal organic ion transporters in hyperuricemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound Improves Urate Excretion and Kidney Function through Regulation of Renal Organic Ion Transporters in Hyperuricemic Mice | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 24. Morphine Analysis in Biological Samples: A Systematic Review [apjmt.mums.ac.ir]

- 25. Frontiers | Current methodologies to the analysis of morphine and its metabolites in biological matrices [frontiersin.org]

- 26. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. upm-inc.com [upm-inc.com]

- 29. researchgate.net [researchgate.net]

- 30. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Flavonoid Morin: A Technical Guide to its Anti-Inflammatory Properties and Mechanisms of Action

Abstract

This technical guide provides an in-depth exploration of the anti-inflammatory properties of the flavonoid morin. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document emphasizes the causality behind experimental choices and provides a framework for robust scientific investigation into this compound's therapeutic potential.

Introduction: this compound as a Potent Anti-Inflammatory Agent

This compound (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring flavonoid found in various plants, including those from the Moraceae family, such as mulberry and fig, as well as in guava and other fruits.[1][2][3] For centuries, traditional medicine has utilized this compound-containing plants for their therapeutic properties.[4] Modern scientific investigation has substantiated these claims, revealing this compound's significant antioxidant, anti-inflammatory, and potential anti-cancer effects.[2][5][6][7][8] Its ability to modulate key cellular signaling pathways involved in the inflammatory cascade makes it a compelling candidate for the development of novel anti-inflammatory therapeutics.[1][9] This guide delves into the core molecular mechanisms underpinning this compound's anti-inflammatory activity and provides practical, field-proven methodologies for its scientific evaluation.

Molecular Mechanisms of this compound's Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways and molecular players integral to the inflammatory response. The primary mechanisms include the inhibition of the NF-κB signaling pathway, modulation of Mitogen-Activated Protein Kinase (MAPK) cascades, and suppression of the NLRP3 inflammasome.

Inhibition of the Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to be a potent inhibitor of this pathway.[10][11][12]

Mechanism of Inhibition:

This compound's inhibitory action on the NF-κB pathway is multifaceted. It has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[12][13] This prevents the nuclear translocation of the active p65 subunit of NF-κB.[12][13] By sequestering NF-κB in the cytoplasm, this compound effectively blocks its transcriptional activity, leading to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-1β, IL-6, and IL-8.[8][10][11][14][15][16][17] Studies have shown that this compound can inhibit TNF-α-induced p65-NFκB expression and activation.[10][11]

Visualizing the NF-κB Inhibition by this compound:

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. jddtonline.info [jddtonline.info]

- 5. Anti-inflammatory, antioxidant, and antimicrobial evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pkdc.ac.in [pkdc.ac.in]

- 9. This compound, as a natural flavonoid, provides promising influences against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits colorectal tumor growth through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound Inhibits Ovarian Cancer Growth through the Inhibition of NF-κB Signaling Pathway [ouci.dntb.gov.ua]

- 15. This compound suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Protects LPS-Induced Mastitis via Inhibiting NLRP3 Inflammasome and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flavonoid, this compound inhibits oxidative stress, inflammation and enhances neurotrophic support in the brain of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of Morin in HeLa Cells: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the anticancer properties of Morin, a naturally occurring flavonoid, with a specific focus on its effects on human cervical cancer (HeLa) cells. We delve into the molecular mechanisms underlying this compound's therapeutic potential, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this compound as a potential chemotherapeutic agent.

Introduction: The Rationale for Investigating this compound in Cervical Cancer

Cervical cancer remains a significant global health concern. While current treatment modalities such as chemotherapy, radiation, and surgery have improved patient outcomes, the challenges of drug resistance and adverse side effects necessitate the exploration of novel therapeutic agents. Natural compounds, or nutraceuticals, have emerged as a promising avenue for cancer therapy due to their potential for high efficacy and low toxicity.[1]

This compound (3,5,7,2′,4′-pentahydroxyflavone), a bioflavonoid found in various plants including mulberry and figs, has garnered considerable attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] A growing body of evidence suggests that this compound exerts potent cytotoxic effects against a range of cancer cell lines, including HeLa cells.[4][5] This guide will elucidate the multifaceted mechanisms by which this compound inhibits the proliferation of HeLa cells, providing a scientific basis for its further development as an anticancer therapeutic.

Key Anticancer Mechanisms of this compound in HeLa Cells

This compound's anticancer activity in HeLa cells is not mediated by a single mechanism but rather through a coordinated induction of several cellular processes that ultimately lead to cell death. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis: A Multi-Pathway Approach

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in HeLa cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

-

Intrinsic Pathway: this compound treatment leads to a disruption of the mitochondrial membrane potential (ΔΨm).[6] This is accompanied by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[5][6][7]

-

Extrinsic Pathway: this compound also upregulates the expression of death receptors, such as DR3 and DR5, and their ligand FasL on the surface of HeLa cells.[5] The binding of FasL to its receptor initiates a signaling cascade involving the FADD adaptor protein and pro-caspase-8, leading to the activation of caspase-8 and subsequent activation of downstream executioner caspases.[5]

The convergence of both intrinsic and extrinsic pathways on the activation of caspase-3 results in the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][7]

Cell Cycle Arrest at the G2/M Phase

In addition to inducing apoptosis, this compound can halt the proliferation of HeLa cells by arresting the cell cycle at the G2/M transition.[5] This prevents the cells from entering mitosis and dividing. This G2/M arrest is orchestrated by the modulation of several key cell cycle regulatory proteins:

-

Upregulation of p53 and p21: this compound treatment increases the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21.[5] p21 plays a critical role in halting the cell cycle by inhibiting the activity of CDK1/Cyclin B1 complexes, which are essential for entry into mitosis.

-

Downregulation of G2/M promoting factors: this compound decreases the expression of key proteins that drive the G2/M transition, including CDK1, Cyclin B1, and Cdc25c.[5] The inhibition of these factors prevents the formation of the active CDK1/Cyclin B1 complex, thereby enforcing the G2/M checkpoint.

Modulation of Intracellular Reactive Oxygen Species (ROS)

The role of reactive oxygen species (ROS) in this compound-induced cancer cell death is complex and can be context-dependent. In HeLa cells, this compound treatment has been shown to increase the generation of intracellular ROS.[5] While typically associated with oxidative stress and cellular damage, in this context, the elevated ROS levels appear to be a critical mediator of apoptosis.[5][8] This pro-oxidant effect of this compound in cancer cells contrasts with its antioxidant properties in normal cells, highlighting a potential mechanism for its selective cytotoxicity.[9]

Signaling Pathways Targeted by this compound in HeLa Cells

This compound's ability to induce apoptosis and cell cycle arrest in HeLa cells is a consequence of its modulation of several critical signaling pathways.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is aberrantly activated. This compound has been shown to suppress the PI3K/Akt/mTOR pathway in HeLa cells.[5] By inhibiting this pro-survival pathway, this compound sensitizes the cancer cells to apoptosis.

The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. The constitutive activation of NF-κB is a hallmark of many cancers, including cervical cancer, where it promotes cell proliferation and inhibits apoptosis. This compound has been found to downregulate the expression of NF-κB, thereby contributing to its anticancer effects.[5]

Visualization of this compound's Mechanism of Action

The following diagram illustrates the key molecular pathways targeted by this compound in HeLa cells, leading to apoptosis and cell cycle arrest.

Caption: Molecular pathways affected by this compound in HeLa cells.

Experimental Protocols for Assessing this compound's Anticancer Activity

To rigorously evaluate the anticancer effects of this compound on HeLa cells, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[10]

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, followed by 100 µL of fresh medium.[10] Incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[10] This will allow for the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11] Incubate in the dark for 15 minutes at room temperature.[11]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat HeLa cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[12]

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[12] Incubate in the dark at room temperature for 30 minutes.[12]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12]

Western Blot Analysis of Key Regulatory Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[13]

Protocol:

-

Protein Extraction: Treat HeLa cells with this compound, harvest them, and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, p53, p21, CDK1, Cyclin B1) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

Caption: A generalized workflow for investigating this compound's effects on HeLa cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a representative study on the effects of this compound on HeLa cells.[5]

| Parameter | This compound Concentration (µM) | Result |

| IC₅₀ | 214.28 | Inhibition of HeLa cell proliferation |

| Cell Cycle Distribution | IC₅₀ | Significant increase in the G2/M phase population |

| Apoptosis Rate | IC₅₀ | Significant increase in Annexin V-positive cells |

| Gene Expression (mRNA) | IC₅₀ | Upregulation: p53, p21, Bax, Bad, Caspase-9, Caspase-10, DR3, DR5, FasL |

| Downregulation: CDK1, Cyclin B1, Bcl-2, Bcl-xL, NF-κB |

Conclusion and Future Perspectives

The collective evidence strongly supports the anticancer potential of this compound against HeLa cells. Its ability to induce apoptosis through multiple pathways, arrest the cell cycle, and modulate critical signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutic drugs, and investigate novel drug delivery systems to enhance its bioavailability and tumor-targeting efficiency. The development of this compound as a safe and effective anticancer agent could offer a valuable addition to the therapeutic arsenal against cervical cancer.

References

- 1. The anticarcinogenic and anticancer effects of the dietary flavonoid, this compound: Current status, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. This compound, a Flavonoid from Moraceae, Inhibits Cancer Cell Adhesion to Endothelial Cells and EMT by Downregulating VCAM1 and Ncadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism of anti-cancerous potential of this compound extracted from mulberry in Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exhibits leukemic cellular apoptosis through caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flavonoid this compound inhibits proliferation and induces apoptosis of melanoma cells by regulating reactive oxygen species, Sp1 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Neuroprotective Effects of Morin in Experimental Models: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the neuroprotective effects of the flavonoid morin, as demonstrated in various preclinical experimental models. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document delves into the molecular mechanisms underpinning this compound's neuroprotective actions, details established experimental protocols for its evaluation, and presents key quantitative data from pivotal studies.

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a significant and growing global health burden. A common pathological thread among these conditions is a cascade of oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss. This compound (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring flavonoid found in various plants, has emerged as a promising neuroprotective agent. Extensive preclinical research, detailed herein, has demonstrated its ability to mitigate these pathological processes through multiple mechanisms. This guide will explore this compound's efficacy in both in vitro and in vivo models, providing a robust foundation for further investigation and potential therapeutic development.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective capacity stems from its multifaceted molecular activities, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. These effects are not mutually exclusive and often intertwine to create a synergistic neuroprotective environment.

Attenuation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a cornerstone of neurodegeneration. This compound has been shown to directly scavenge free radicals and enhance the endogenous antioxidant defense systems.

In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound treatment protected primary cultured neurons against 1-methyl-4-phenylpyridinium (MPP+)-mediated ROS production.[1][2] Similarly, in a rat model of Alzheimer's disease, this compound administration decreased levels of malondialdehyde (a marker of lipid peroxidation) and increased the content of glutathione, a key intracellular antioxidant.[3][4] In models of cerebral ischemia, this compound has been found to significantly reduce ROS production and lipid peroxidation.[5][6][7]

Modulation of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in various neurodegenerative conditions. This compound exerts potent anti-inflammatory effects by suppressing the activation of these glial cells and inhibiting the production of pro-inflammatory mediators.

Studies have shown that this compound reduces the activation of astrocytes and the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response, in a mouse model of Parkinson's disease.[1][2] In the same model, dietary this compound was found to significantly reduce MPTP-induced neuroinflammation.[8][9] In a rat model of Alzheimer's disease, this compound reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4] Furthermore, this compound has been shown to suppress lipopolysaccharide (LPS)-induced neuroinflammation by modulating the MAPK and PI3K/Akt signaling pathways.[10]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative diseases. This compound has been demonstrated to interfere with apoptotic signaling cascades, thereby promoting neuronal survival.

In a cerebral ischemia model in rats, this compound treatment led to the downregulation of the pro-apoptotic proteins Bax and caspase-3, while upregulating the anti-apoptotic protein Bcl-2.[6][7] In MPP+-treated PC12 cells, a model for Parkinson's disease, this compound significantly attenuated apoptosis.[11][12]

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are mediated through its influence on several critical intracellular signaling pathways. Understanding these pathways provides a mechanistic framework for its therapeutic potential.

The Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).

This compound has been shown to activate the Nrf2/HO-1 pathway, thereby bolstering the cellular antioxidant defense.[13][14] Studies have demonstrated that this compound induces the expression of HO-1 via the ERK-Nrf2 signaling pathway.[14] This activation of Nrf2 is a key mechanism by which this compound provides neuroprotection in models of cerebral infarction.[15]

Caption: this compound promotes Nrf2 dissociation from Keap1, leading to antioxidant gene expression.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway generally promotes cell survival and inhibits apoptosis. This compound has been shown to modulate this pathway to exert its neuroprotective effects. In LPS-stimulated microglial cells, this compound was found to suppress neuroinflammation by modulating the PI3K/Akt signaling pathway.[10]

The MAPK Pathway

The Mitogen-activated protein kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including inflammation, apoptosis, and cell survival. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. The effect of this compound on the MAPK pathway can be context-dependent.

In a mouse model of Parkinson's disease, the anti-inflammatory effects of this compound were mediated by blocking the ERK-p65 pathway.[8][9] In contrast, in a study on B16F10 mouse melanoma cells, this compound was found to activate the MAPK signaling pathways.[16][17] In the context of myocardial injury, this compound's cardioprotective effects were associated with modulation of the MAPK pathway, including decreased p-JNK and p-38, and increased p-ERK1/2.[18]

Caption: this compound inhibits MAPK signaling to suppress neuroinflammation.

Experimental Models and Protocols

The neuroprotective effects of this compound have been validated in a range of in vitro and in vivo experimental models that mimic the pathology of various neurodegenerative diseases.

In Vitro Models

-

Cell Lines:

-

PC12 cells: Differentiated PC12 cells are commonly used as a model for dopaminergic neurons. They are often treated with neurotoxins like MPP+ to induce apoptosis and oxidative stress, mimicking Parkinson's disease pathology.[11][12]

-

Primary Neuronal and Glial Cultures: Primary cultures of neurons and glial cells (astrocytes and microglia) provide a more physiologically relevant system to study neuroprotective effects and neuroinflammation.[1][2][8][9]

-

-

Experimental Protocol: Neuroprotection against MPP+ Toxicity in PC12 Cells

-

Cell Culture: Plate differentiated PC12 cells in appropriate culture plates and allow them to adhere.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 5-50 µmol/L) for a specified period (e.g., 24 hours).[11][12]

-

Induction of Toxicity: Expose the cells to MPP+ to induce apoptosis and oxidative stress.

-

Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay.[11][12]

-

Apoptosis Measurement: Quantify apoptosis using techniques like flow cytometry with Annexin V/PI staining.[11][12]

-

ROS Measurement: Determine intracellular ROS levels using fluorescent probes like DCFH-DA.[11][12]

-

In Vivo Models

-

Parkinson's Disease Model:

-

Alzheimer's Disease Model:

-

Cerebral Ischemia Models:

-

Experimental Protocol: Neuroprotection in MPTP-induced Parkinson's Disease Mouse Model

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

This compound Administration: Administer this compound through an appropriate route (e.g., intraperitoneal injection at 20-100 mg/kg or dietary inclusion) for a specified duration before and/or during MPTP treatment.[8][9][11][12]

-

MPTP Induction: Induce Parkinson's-like pathology by administering MPTP (e.g., 30 mg/kg, i.p.) for several consecutive days.[8][9]

-

Behavioral Assessment: Evaluate motor function using tests such as the rotarod test and pole test.

-

Histological Analysis: Perform immunohistochemical staining of brain sections (substantia nigra and striatum) for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.

-

Biochemical Analysis: Measure levels of dopamine and its metabolites in the striatum using HPLC. Assess markers of oxidative stress and inflammation in brain tissue homogenates.

-

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound in a Rat Model of Alzheimer's Disease [3][4]

| Parameter | Aβ₁₋₄₂ Control | This compound (20 mg/kg) + Aβ₁₋₄₂ |

| Malondialdehyde (MDA) | Increased | Decreased |

| Glutathione (GSH) | Decreased | Increased |

| Catalase Activity | Decreased | Enhanced |

| TNF-α Expression | Increased | Reduced |

| IL-1β Expression | Increased | Reduced |

| IL-6 Expression | Increased | Reduced |

| Neuronal Loss (CA1) | Significant | Modified |

| Morris Water Maze (Time in Target Quadrant) | Decreased | Increased |

Table 2: Effects of this compound in a Rat Model of Cerebral Ischemia [6][7]

| Parameter | MCAO Control | This compound (30 mg/kg) + MCAO |

| Neurological Deficit Score | Increased | Reduced |

| Malondialdehyde (MDA) Content | Increased | Reduced |

| Superoxide Dismutase (SOD) Activity | Decreased | Elevated |

| Glutathione (GSH) Level | Decreased | Elevated |

| Glutathione Peroxidase (GPx) Activity | Decreased | Elevated |

| Bax Protein Expression | Upregulated | Downregulated |

| Bcl-2 Protein Expression | Downregulated | Elevated |

| Caspase-3 Protein Expression | Upregulated | Downregulated |

| Pro-inflammatory Cytokine mRNA | Increased | Reduced |

Blood-Brain Barrier Permeability

A critical consideration for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). While direct evidence for this compound's BBB permeability is still emerging, studies have shown that this compound can protect the integrity of the BBB in the context of cerebral ischemia and reperfusion.[5] this compound was found to reduce Evans blue extravasation and increase the expression of tight junction proteins, suggesting it can mitigate BBB damage.[5] The low toxicity of this compound observed in in vivo studies suggests that chronic administration is a feasible option.[1][9]

Conclusion and Future Directions

The body of evidence from preclinical studies strongly supports the neuroprotective potential of this compound. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2/HO-1 and MAPK makes it an attractive candidate for the development of novel therapies for a range of neurodegenerative diseases.

Future research should focus on:

-

Optimizing the delivery of this compound across the blood-brain barrier to enhance its bioavailability in the central nervous system.

-

Conducting long-term efficacy and safety studies in more chronic models of neurodegeneration.

-

Elucidating the precise molecular interactions of this compound with its protein targets.

-

Ultimately, translating these promising preclinical findings into well-designed clinical trials.

The comprehensive data presented in this guide underscores the therapeutic promise of this compound and provides a solid foundation for its continued investigation as a neuroprotective agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective and anti-inflammatory effects of this compound in a murine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates memory deficits in a rat model of Alzheimer's disease by ameliorating oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound protects the blood-brain barrier integrity against cerebral ischemia reperfusion through anti-inflammatory actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound MITIGATES OXIDATIVE STRESS, APOPTOSIS AND INFLAMMATION IN CEREBRAL ISCHEMIC RATS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound MITIGATES OXIDATIVE STRESS, APOPTOSIS AND INFLAMMATION IN CEREBRAL ISCHEMIC RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Neuroprotective Effects of this compound in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Neuroprotective Effects of this compound in an MPTP-Induced Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. This compound Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. This compound Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of MAPK/NF-κB pathway in cardioprotective effect of this compound in isoproterenol induced myocardial injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound attenuated the global cerebral ischemia via antioxidant, anti-inflammatory, and antiapoptotic mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Morin Stock Solutions for Cell Culture

Introduction: The Significance of Morin in Cellular Research

This compound (3,5,7,2',4'-pentahydroxyflavone), a natural flavonoid found in plants of the Moraceae family, has garnered significant attention within the scientific community.[1][2][3] Its diverse biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic effects, make it a valuable compound for in vitro studies across various research fields, from cancer biology to neuropharmacology.[1][2][3] However, like many flavonoids, this compound hydrate exhibits poor aqueous solubility, a critical challenge that researchers must overcome to ensure accurate and reproducible results in cell-based assays.[4][5]

This application note provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of this compound stock solutions tailored for cell culture applications. By explaining the causality behind each step, this guide aims to empower researchers to prepare stable and reliable this compound solutions, thereby enhancing the integrity of their experimental outcomes.

Physicochemical Properties: Understanding this compound's Behavior in Solution